3-(4-Methylphenyl)-1,2,4-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-10-6-12-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZZREFREGLEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Methylphenyl 1,2,4 Oxadiazole and Its Derivatives
Classical Cyclization Approaches to the 1,2,4-Oxadiazole (B8745197) Core
The construction of the 1,2,4-oxadiazole ring system has traditionally been achieved through the cyclization of key intermediates. These methods often involve the formation of an O-acyl amidoxime (B1450833), which then undergoes cyclodehydration to yield the desired heterocyclic product.
Reaction of Amidoximes with Activated Carboxylic Acid Derivatives
A cornerstone of 1,2,4-oxadiazole synthesis is the reaction between an amidoxime and a carboxylic acid or its activated form. The nucleophilic character of the amidoxime allows it to react with electrophilic carbonyl compounds, setting the stage for ring closure.
The reaction of 4-methylbenzamidoxime with monoethyl oxalyl chloride provides a direct route to 1,2,4-oxadiazole derivatives. In this process, the amidoxime nitrogen attacks the acyl chloride, leading to the formation of an O-acyl amidoxime intermediate. Subsequent intramolecular cyclization and dehydration, often promoted by heating, yields the corresponding 1,2,4-oxadiazole. This method is particularly useful for synthesizing 1,2,4-oxadiazoles with an ester functionality at the 5-position.
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
| 4-Methylbenzamidoxime | Monoethyl oxalyl chloride | O-(Ethoxyoxalyl)-4-methylbenzamidoxime | Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate |
The Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) is a powerful tool for activating carboxylic acids, facilitating their reaction with amidoximes. This approach avoids the need for isolating acyl chlorides. The carboxylic acid is converted in situ into a highly reactive chloroiminium salt, which is then readily attacked by the amidoxime. This is followed by cyclodehydration to furnish the 3,5-disubstituted 1,2,4-oxadiazole. This method is advantageous due to its mild reaction conditions and broad substrate scope.
| Carboxylic Acid | Amidoxime | Activating Agent | Product |
| Benzoic Acid | 4-Methylbenzamidoxime | Vilsmeier Reagent | 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole |
| Acetic Acid | 4-Methylbenzamidoxime | Vilsmeier Reagent | 5-Methyl-3-(4-methylphenyl)-1,2,4-oxadiazole |
A widely employed and straightforward method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an acyl chloride. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride gas that is generated. The initial step is the O-acylation of the amidoxime, forming an intermediate that is then cyclized, often with thermal promotion, to the 1,2,4-oxadiazole.
| Amidoxime | Acyl Chloride | Base | Product |
| 4-Methylbenzamidoxime | Benzoyl chloride | Pyridine | 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole |
| 4-Methylbenzamidoxime | Acetyl chloride | Triethylamine | 5-Methyl-3-(4-methylphenyl)-1,2,4-oxadiazole |
One-Pot Synthetic Strategies for 3,5-Disubstituted 1,2,4-Oxadiazoles
To enhance synthetic efficiency and reduce waste, one-pot methodologies have been developed. These strategies combine multiple reaction steps into a single procedure without the isolation of intermediates, streamlining the synthesis of 1,2,4-oxadiazoles.
A notable one-pot synthesis involves the reaction of gem-dibromomethylarenes with amidoximes in the presence of a base. This method provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles. The proposed mechanism involves the in situ generation of an arylnitrile from the gem-dibromomethylarene, which then reacts with the amidoxime. Alternatively, the gem-dibromomethylarene may be converted to the corresponding benzaldehyde, which then reacts with the amidoxime. This approach is valued for its operational simplicity and the ready availability of the starting materials.
| Gem-Dibromomethylarene | Amidoxime | Base | Product |
| (Dibromomethyl)benzene | 4-Methylbenzamidoxime | Potassium Carbonate | 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole |
| 1-(Dibromomethyl)-4-methoxybenzene | 4-Methylbenzamidoxime | Sodium Hydroxide | 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Targeted Synthesis of Specific this compound Derivatives
The synthesis of specific derivatives of this compound is often tailored to introduce desired functional groups at the C5 position of the oxadiazole ring, enabling further chemical modifications.
Synthesis of this compound-5-carboxylic Acid Ethyl Ester
A key derivative, ethyl this compound-5-carboxylate, is synthesized through a cyclization reaction. The process commences with the reaction of N-hydroxy-4-methylbenzamidine (4-methylbenzamidoxime) with monoethyl oxalyl chloride. chemicalbook.com
The reaction is typically performed in acetonitrile (B52724) with triethylamine serving as a base. The initial step involves the O-acylation of the amidoxime, conducted at low temperatures in an ice bath. Following this, the reaction mixture is heated to reflux at approximately 72°C for several hours to facilitate the intramolecular cyclodehydration, leading to the formation of the 1,2,4-oxadiazole ring. chemicalbook.com After completion, the product is isolated through filtration and purification by column chromatography, yielding the final product as a white solid with a reported yield of 84.56%. chemicalbook.com
Table 1: Synthesis of this compound-5-carboxylic Acid Ethyl Ester chemicalbook.com
| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Yield |
| N-hydroxy-4-methylbenzamidine | Monoethyl oxalyl chloride | Triethylamine | Acetonitrile | 1) Ice bath, 0.5h2) Reflux (72°C), 7h | 84.56% |
Preparation of 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole
The synthesis of 5-chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole is achieved by reacting 4-methylbenzamidoxime with chloroacetyl chloride. This method is analogous to the synthesis of similar phenyl derivatives, such as 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, which involves a three-stage process. chemicalbook.com
The reaction sequence begins with the treatment of the amidoxime with triethylamine in a solvent like dichloromethane. Chloroacetyl chloride is then added, typically at a controlled temperature between 0 and 20°C, to form the O-acylamidoxime intermediate. The final step involves heating the mixture, often in a higher-boiling solvent like toluene, to induce cyclization via reflux for an extended period, yielding the desired 5-chloromethyl-1,2,4-oxadiazole product. chemicalbook.com This chloromethyl group serves as a reactive handle for further derivatization.
Table 2: General Synthesis for 5-(Chloromethyl)-1,2,4-oxadiazoles chemicalbook.com
| Starting Material | Acylating Agent | Base | Solvent | Key Steps |
| Amidoxime (e.g., 4-methylbenzamidoxime) | Chloroacetyl chloride | Triethylamine | Dichloromethane, Toluene | 1) Acylation (0-20°C)2) Cyclization (Reflux) |
Derivatization to 4-(4-Ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and Thione Analogues
Further derivatization of the this compound scaffold has led to the successful synthesis of novel compounds such as 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and its corresponding thione analogue, 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione. nih.gov
The synthesis of these specific derivatives has been reported, and the resulting compounds were characterized using various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and HRMS. The study also investigated the effects of different solvents on the vibrational frequencies of the C=O, C=N, and C=S bonds within these molecules. nih.gov This research highlights the ability to introduce diverse functionalities and heteroatoms at the C5 position, expanding the chemical space of this compound derivatives.
Emerging and Sustainable Synthetic Protocols for 1,2,4-Oxadiazole Scaffolds
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for constructing the 1,2,4-oxadiazole ring system. nih.gov These emerging protocols aim to reduce reaction times, minimize waste, and avoid harsh reaction conditions.
Key developments include:
One-Pot Syntheses: One-pot procedures that start directly from amidoximes and carboxylic acids or their derivatives are highly efficient. mdpi.comnih.gov These methods often use activating agents like the Vilsmeier reagent or are conducted in aprotic bipolar solvents such as DMSO with an inorganic base, which facilitates both the initial acylation and the subsequent cyclization without isolating the intermediate. mdpi.comnih.govresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of 1,2,4-oxadiazoles. nih.govnih.govacs.org This green chemistry approach often leads to higher yields in drastically shorter reaction times compared to conventional heating. acs.org Protocols combining microwave heating with polymer-supported reagents or silica (B1680970) gel as a solid support offer advantages of simplified purification and reduced solvent usage. nih.govacs.org
Oxidative Cyclizations: These methods form the heterocyclic core through the oxidative coupling of bonds, such as N-H and O-H. mdpi.com Reagents like N-bromosuccinimide (NBS) or iodine can be used to promote the cyclization of N-acyl amidines or N-benzyl amidoximes under basic conditions. mdpi.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a modern, green approach. For instance, the [3+2]-cycloaddition of 2H-azirines with nitrosoarenes can be achieved using an organic dye as a photoredox catalyst, providing an environmentally friendly route to 1,2,4-oxadiazoles, although yields may be moderate. nih.gov
Tandem Reactions: Novel synthetic routes, such as the tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like triflic acid, have been developed. While effective and rapid, the use of superacids may limit the scope to resistant starting materials. nih.gov
Table 3: Comparison of Synthetic Protocols for 1,2,4-Oxadiazoles
| Method | Key Features | Advantages | Limitations | Citation(s) |
| One-Pot (Base/DMSO) | Amidoxime + Carboxylic Acid Derivative | High efficiency, simple work-up, avoids intermediate isolation | Use of high-boiling point solvents | mdpi.comresearchgate.net |
| Microwave-Assisted | Use of microwave irradiation, often with solid supports | Rapid reaction times, high yields, green approach | Requires specialized equipment | nih.govnih.govacs.org |
| Oxidative Cyclization | Use of oxidizing agents (e.g., NBS, I₂) | Mild conditions, alternative pathway | May require stoichiometric oxidants | mdpi.com |
| Photoredox Catalysis | Visible light, organic dye catalyst | Environmentally friendly ("green chemistry") | Moderate yields reported in some cases | nih.gov |
Chemical Reactivity and Functionalization of 3 4 Methylphenyl 1,2,4 Oxadiazole
Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring exhibits a distinct reactivity pattern governed by the arrangement of its heteroatoms. The ring is characterized by a low level of aromaticity and a weak O-N bond, making it susceptible to various transformations, particularly rearrangements into more stable heterocyclic systems. chim.itresearchgate.netosi.lv
The carbon atoms of the ring, C3 and C5, possess electrophilic character, while the N4 nitrogen acts as a nucleophilic center. chim.it Conversely, the N2 nitrogen's lone pair is less available for electrophilic attack due to the inductive effect of the adjacent oxygen atom. Electrophilic substitution reactions such as halogenation, nitration, and acylation are generally not observed on the oxadiazole ring itself due to the deactivating effect of the heteroatoms. chemicalbook.com However, nucleophilic attacks are more common, especially at the C5 position. chim.it
The stability of the 1,2,4-oxadiazole ring can be influenced by its substituents. While 3,5-disubstituted 1,2,4-oxadiazoles are generally stable, monosubstituted derivatives are more prone to hydrolysis under acidic or basic conditions. chemicalbook.com
Substitution and Derivatization Reactions at the 5-Position of the Oxadiazole Ring
The C5 position of the 1,2,4-oxadiazole ring is the most electrophilic site and, therefore, highly susceptible to nucleophilic substitution and addition reactions. researchgate.net This reactivity allows for the introduction of a wide range of functional groups, making it a key position for the synthesis of diverse derivatives.
One common strategy involves the use of a leaving group at the C5 position. For instance, 5-trichloromethyl-1,2,4-oxadiazoles can undergo nucleophilic substitution with various nucleophiles. chim.it Similarly, 5-fluoroalkyl-1,2,4-oxadiazoles react with nucleophiles like hydrazine (B178648) or hydroxylamine, leading to the formation of 3-fluoroalkyl-1,2,4-triazoles or new 3-fluoroalkyl-1,2,4-oxadiazoles, respectively. researchgate.net
Direct C-H functionalization at the C5 position has also been explored, although it is less common than for other heterocyclic systems. The development of catalytic methods, such as those employing palladium, has enabled the direct arylation and alkenylation of some azoles, a strategy that could potentially be applied to 3-(4-methylphenyl)-1,2,4-oxadiazole. organic-chemistry.orgmdpi.com
A summary of representative substitution reactions at the 5-position is presented in the table below.
| Starting Material | Reagent | Product | Reaction Type |
| 5-Trichloromethyl-1,2,4-oxadiazole | Various Nucleophiles | 5-Substituted-1,2,4-oxadiazole | Nucleophilic Substitution |
| 5-Fluoroalkyl-1,2,4-oxadiazole | Hydrazine | 3-Fluoroalkyl-1,2,4-triazole | Nucleophilic Addition/Rearrangement |
| 5-Fluoroalkyl-1,2,4-oxadiazole | Hydroxylamine | 3-Fluoroalkyl-1,2,4-oxadiazole | Nucleophilic Addition/Rearrangement |
| 5-(Trifluoromethyl)-1,2,4-oxadiazoles | Aryl amidoximes | 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles | Condensation |
Modifications of the 4-Methylphenyl Moiety
The 4-methylphenyl (p-tolyl) group attached to the C3 position of the oxadiazole ring offers another site for functionalization. Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, provided the conditions are compatible with the stability of the oxadiazole ring.
For example, electrophilic substitution reactions such as nitration or halogenation would be expected to occur primarily at the positions ortho to the methyl group due to its activating and ortho-, para-directing nature. The methyl group itself can also be a site for modification, for instance, through free-radical halogenation to introduce a halomethyl group, which can then be further converted into other functional groups.
Furthermore, the entire 4-methylphenyl group can be introduced during the synthesis of the oxadiazole ring. The most common synthetic routes for 3,5-disubstituted 1,2,4-oxadiazoles involve the reaction of an amidoxime (B1450833) with a carboxylic acid derivative or a 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. nih.govresearchgate.net By choosing the appropriate starting materials, a variety of substituted aryl groups can be incorporated at the C3 position. For instance, using 4-methylbenzamidoxime in a reaction with an acyl chloride would lead to the desired 3-(4-methylphenyl) substituent.
Investigation of Ring-Opening and Rearrangement Pathways
The inherent low aromaticity and the weak O-N bond of the 1,2,4-oxadiazole ring make it prone to ring-opening and rearrangement reactions, which are often induced thermally or photochemically. chim.itresearchgate.netnih.gov These reactions can lead to the formation of other, more stable heterocyclic systems. osi.lv
Thermal Rearrangements:
Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement of 1,2,4-oxadiazoles. chim.it It involves an intramolecular nucleophilic attack of a side-chain atom on the N2 position of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic ring. chim.it The outcome of the BKR is dependent on the nature of the side chain. For example, N-(1,2,4-oxadiazol-3-yl)hydrazones can rearrange to form 1,2,4-triazoles. chim.it
Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): This rearrangement typically occurs when the C5 position is activated by an electron-withdrawing group. chim.itresearchgate.net A bidentate nucleophile attacks the electrophilic C5, leading to ring opening. The resulting intermediate then cyclizes to form a new five-membered heterocycle. chim.it For instance, the reaction of 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) with methylhydrazine has been reported as a nucleophilic aromatic substitution at the C3 position, but ANRORC-type rearrangements are also possible. chim.it
Photochemical Rearrangements:
Photochemical irradiation can induce isomerization and rearrangement of the 1,2,4-oxadiazole ring. nih.gov Theoretical studies have proposed several pathways for these transformations, including a direct mechanism, a ring contraction-ring expansion mechanism, and an internal cyclization-isomerization mechanism. nih.gov These photorearrangements can lead to the formation of different oxadiazole isomers or other heterocyclic structures. chim.it
Reductive Ring Opening:
The 1,2,4-oxadiazole ring can also undergo reductive ring opening. For example, the metabolism of a G protein-coupled receptor 119 agonist containing a 1,2,4-oxadiazole ring was found to involve a unique reductive ring-opening and subsequent cleavage in the liver under anaerobic conditions. nih.gov
A summary of key rearrangement and ring-opening reactions is provided in the table below.
| Reaction Type | Conditions | Key Features | Resulting Products |
| Boulton-Katritzky Rearrangement (BKR) | Thermal | Intramolecular nucleophilic attack on N2 | Other heterocycles (e.g., 1,2,4-triazoles) |
| ANRORC Rearrangement | Nucleophilic attack on C5 | Ring opening and re-closure | New five-membered heterocycles |
| Photochemical Rearrangement | UV irradiation | Isomerization, ring contraction-expansion | Isomeric oxadiazoles, other heterocycles |
| Reductive Ring Opening | Biological/Chemical Reduction | Cleavage of the O-N bond | Acyclic or cleaved products |
Spectroscopic Characterization and Structural Elucidation of 3 4 Methylphenyl 1,2,4 Oxadiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and nitrogen atoms within the molecular environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy for 3-(4-methylphenyl)-1,2,4-oxadiazole provides distinct signals that correspond to the different types of protons in the molecule. The analysis, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic chemical shifts (δ) that aid in structural assignment. chemicalbook.com
The key signals observed in the ¹H NMR spectrum are:
A singlet appearing around δ 8.75 ppm, which is attributed to the proton at the 5-position of the 1,2,4-oxadiazole (B8745197) ring (H-5). chemicalbook.com
A set of two doublets in the aromatic region. The doublet at approximately δ 8.03 ppm corresponds to the two aromatic protons ortho to the oxadiazole ring on the p-tolyl group. chemicalbook.com The other doublet, found at about δ 7.33 ppm, is assigned to the two aromatic protons meta to the oxadiazole ring. chemicalbook.com The coupling constant for these doublets is typically around 8.1 Hz. chemicalbook.com
A sharp singlet at around δ 2.45 ppm, which is characteristic of the methyl (-CH₃) group protons on the p-tolyl ring. chemicalbook.com
These assignments are consistent across various studies and provide a clear proton map of the molecule. chemicalbook.com
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-5 (Oxadiazole ring) | 8.75 | Singlet | - | chemicalbook.com |
| Aromatic H (ortho) | 8.03 | Doublet | 8.1 | chemicalbook.com |
| Aromatic H (meta) | 7.33 | Doublet | 8.1 | chemicalbook.com |
| Methyl (-CH₃) | 2.45 | Singlet | - | chemicalbook.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom. chemicalbook.com
The assigned chemical shifts in a CDCl₃ solvent are as follows:
The carbon atom at the 3-position of the oxadiazole ring (C-3), which is attached to the phenyl ring, resonates at approximately δ 167.7 ppm. chemicalbook.com
The carbon atom at the 5-position of the oxadiazole ring (C-5) typically appears at around δ 164.6 ppm. chemicalbook.com
The aromatic carbons of the p-tolyl group show four distinct signals. The quaternary carbon attached to the oxadiazole ring is found at δ 123.4 ppm, while the carbon bearing the methyl group resonates at δ 141.8 ppm. chemicalbook.com The two sets of aromatic CH carbons appear at δ 129.6 ppm and δ 127.5 ppm. chemicalbook.com
The methyl group carbon (-CH₃) gives a signal at approximately δ 21.5 ppm. chemicalbook.com
Studies on related 3-aryl-5-methyl-1,2,4-oxadiazoles have shown that substituents on the phenyl ring have a minimal effect on the chemical shift of the C-3 carbon of the oxadiazole ring. scispace.com
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| C-3 (Oxadiazole ring) | 167.7 | chemicalbook.com |
| C-5 (Oxadiazole ring) | 164.6 | chemicalbook.com |
| C-ipso (Aromatic) | 123.4 | chemicalbook.com |
| C-para (Aromatic) | 141.8 | chemicalbook.com |
| C-ortho (Aromatic) | 127.5 | chemicalbook.com |
| C-meta (Aromatic) | 129.6 | chemicalbook.com |
| Methyl (-CH₃) | 21.5 | chemicalbook.com |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies on Related Oxadiazoles
While specific ¹⁵N NMR data for this compound is not widely reported, studies on related 1,2,4-oxadiazole structures provide valuable insights. nih.govresearchgate.net In a study on an energetic compound containing both a 1,2,4-oxadiazole and a furazan (B8792606) ring, the nitrogen atoms in the 1,2,4-oxadiazole ring were found at chemical shifts of δ -116.6 ppm (N-4) and δ -0.8 ppm (N-2). nih.gov The implementation of both direct and inverse-detected ¹⁵N NMR techniques at natural abundance has become a powerful tool for the structural analysis of a wide array of organic compounds, including various isomers and tautomers. researchgate.net These studies help in understanding the electronic environment of the nitrogen atoms within the heterocyclic ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Vibrational Frequency Analysis and Solvent Effects
The IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands. chemicalbook.com Key vibrational frequencies include:
A band at 2925 cm⁻¹ , corresponding to the C-H stretching of the methyl group. chemicalbook.com
A peak at 1640 cm⁻¹ , which can be attributed to the C=N stretching vibration within the oxadiazole ring. chemicalbook.com
Absorptions at 1545 cm⁻¹ and 1525 cm⁻¹ , likely associated with the C=C stretching vibrations of the aromatic ring. chemicalbook.com
A band at 1340 cm⁻¹ , possibly related to C-O-C or other skeletal vibrations of the ring. chemicalbook.com
The solvent environment can influence the position and intensity of IR absorption bands. While specific solvent effect studies on this compound are limited, research on related heterocyclic compounds shows that polar solvents can cause shifts in vibrational frequencies due to intermolecular interactions. mdpi.com
Interactive Data Table: Key IR Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| 2925 | C-H stretch (methyl) | chemicalbook.com |
| 1640 | C=N stretch (oxadiazole) | chemicalbook.com |
| 1545 | C=C stretch (aromatic) | chemicalbook.com |
| 1525 | C=C stretch (aromatic) | chemicalbook.com |
| 1340 | Ring skeletal vibration | chemicalbook.com |
Applications of Attenuated Total Reflection (ATR) Infrared Spectroscopy
Attenuated Total Reflection (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal sample preparation. mdpi.com This technique is particularly useful for obtaining high-quality spectra of solid powders, such as derivatives of 1,2,4-oxadiazole. mdpi.com ATR-FTIR has been successfully employed in the characterization of various oxadiazole derivatives, providing clear and reproducible spectra that detail the key functional groups and structural features of these compounds. researchgate.netrsc.org The use of ATR ensures good contact between the sample and the IR beam, resulting in strong and well-defined absorption peaks, which is crucial for accurate vibrational analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure.
High-resolution mass spectrometry is an essential technique for the characterization of novel this compound derivatives, providing unequivocal confirmation of their elemental composition. Unlike nominal mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.
The determination of the accurate mass is crucial in the synthesis of new derivatives to confirm that the target molecule has been formed. For instance, in the characterization of novel oxadiazole-based compounds, HRMS is routinely used to compare the experimentally measured mass with the theoretically calculated mass for the proposed chemical formula. nih.govacs.orgmdpi.com A close match between the calculated and found m/z values, typically within a few parts per million (ppm), provides strong evidence for the correct assignment of the molecular formula.
The table below presents representative HRMS data for several oxadiazole derivatives, illustrating the high accuracy of this technique.
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |
| 2-Benzyl-4-(4-fluorophenyl)-3-phenyl-1,2,4-oxadiazolidin-5-one | C₂₀H₁₆N₄O₄ | 376.1275 | 376.1282 | nih.gov |
| 2-(5-(2-(4-Morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-ylthio)-1-(p-tolyl)ethan-1-one | C₂₃H₂₂N₆O₄S₂ | 338.1612 | 338.1598 | acs.org |
| 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde | C₂₅H₂₃NOS | 386.1528 | 386.1535 | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
The solid-state structure of oxadiazole derivatives reveals important details about their molecular geometry and the non-covalent forces that govern their packing. For example, in the crystal structure of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, a constitutional isomer of the title compound, the molecule adopts a near-planar geometry. nih.govresearchgate.net The phenyl and tolyl rings are only slightly inclined relative to the central 1,3,4-oxadiazole (B1194373) ring, with dihedral angles of 3.8(3)° and 8.3(2)°, respectively. nih.govresearchgate.net This planarity facilitates efficient crystal packing.
The supramolecular assembly of these molecules is often dominated by a combination of π–π stacking and weak hydrogen bonds. nih.govresearchgate.netnih.gov In the case of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, adjacent molecules pack in a parallel fashion, forming stacks along the b-axis through π–π interactions with centroid-centroid distances of 3.629(2) Å and 3.723(2) Å. nih.govresearchgate.net Additionally, C—H⋯N and C—H⋯π interactions contribute to the formation of a crossed herringbone packing motif, further stabilizing the crystal structure. nih.govresearchgate.net The study of these intermolecular forces is crucial for understanding the physical properties of the material and for crystal engineering efforts. rsc.orgnih.gov
The final stage of a crystal structure determination involves the refinement of the structural model against the experimental diffraction data. This process minimizes the difference between the observed and calculated structure factors, leading to an accurate and reliable molecular structure. The quality of the final structure is assessed by several parameters, most notably the R-factor (or agreement index).
For 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, the refinement of the crystal structure converged to a final R-factor of 0.109 for reflections with I > 2σ(I). nih.gov The goodness-of-fit (S) value was 1.02, indicating a good agreement between the model and the data. nih.gov The data-to-parameter ratio was 13.8, and the refinement was performed using the SHELXL97 program. nih.govresearchgate.net Such parameters are essential for validating the quality and accuracy of the determined crystal structure, ensuring its reliability for further scientific analysis.
The crystallographic data and refinement statistics for 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole are summarized in the tables below.
Crystal Data for 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole nih.gov
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂N₂O |
| Formula Weight | 236.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.733(5) |
| b (Å) | 5.1441(12) |
| c (Å) | 12.436(3) |
| β (°) | 107.477(6) |
| Volume (ų) | 1204.1(5) |
| Z | 4 |
| Temperature (K) | 93 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| µ (mm⁻¹) | 0.08 |
Data Collection and Refinement Details for 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole nih.gov
| Parameter | Value |
| Diffractometer | Rigaku Mercury CCD |
| Reflections collected | 7407 |
| Independent reflections | 2256 |
| R_int | 0.207 |
| R[F² > 2σ(F²)] | 0.109 |
| wR(F²) | 0.307 |
| Goodness-of-fit (S) | 1.02 |
| Parameters | 164 |
| Δρ_max, Δρ_min (e Å⁻³) | 0.85, -0.48 |
Computational Chemistry and Theoretical Investigations of 3 4 Methylphenyl 1,2,4 Oxadiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry, electronic properties, and vibrational frequencies of molecules.
DFT calculations can provide valuable insights into the stability and reactivity of 3-(4-Methylphenyl)-1,2,4-oxadiazole. The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific molecular motions.
Table 1: Illustrative Experimental and Calculated Vibrational Frequencies for a Related Oxadiazole Derivative
| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3059 | 3055 |
| In-plane Aromatic C-H Bending | 1481, 1409, 1278, 1149, 1076, 1014 | 1465, 1420, 1281, 1156, 1076, 1006 |
| Out-of-plane Aromatic C-H Bending | 964, 835, 775, 692 | 967, 826, 756, 682 |
| C=C and C=N Stretch | 1602, 1546, 1481 | 1584, 1560, 1465 |
| C-O Stretch | 1226, 1149 | 1233, 1156 |
Source: Adapted from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
For this compound, molecular docking simulations could be employed to screen for potential biological targets and to understand the specific interactions that govern its binding. These simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site.
While specific molecular docking studies for this compound were not identified in the searched literature, numerous studies have been conducted on other 1,2,4-oxadiazole (B8745197) derivatives, highlighting their potential as inhibitors of various enzymes. For instance, a study on 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives investigated their binding to the Human VGEFR-2 enzyme, a key target in angiogenesis. Another study focused on 1,2,4-oxadiazole derivatives as inhibitors of 3-hydroxykynurenine transaminase (HKT) from the mosquito Aedes aegypti. These studies demonstrate the utility of molecular docking in identifying and optimizing oxadiazole-based inhibitors.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Affinity
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations are used to analyze the conformational changes of a ligand and its target protein over time, providing a more dynamic picture of the binding process than static docking simulations.
MD simulations can be used to assess the stability of the ligand-protein complex, calculate the binding free energy, and identify key residues that contribute to the binding affinity. For this compound, MD simulations could provide valuable information on its conformational flexibility and how it adapts to the binding pocket of a target protein.
Although specific MD simulation studies for this compound were not found, research on other oxadiazole derivatives illustrates the power of this technique. For example, a study on 3-(4–chlorophenyl)–5–(4–fluorophenyl)–4–phenyl–4,5–dihydro–1,2,4–oxadiazole used MD simulations to investigate its interaction with single-stranded DNA/RNA. Another study employed MD simulations to investigate the stability of protein-ligand complexes of 1,3,4-oxadiazole (B1194373) derivatives with VEGFR2.
Solvent Effects Modeling and Correlation with Empirical Parameters
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational models can be used to study these solvent effects and to correlate them with empirical solvent parameters. A study on the closely related compounds 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and its thione analogue provides detailed insights into the solvent effects on the vibrational frequencies of the oxadiazole ring system.
The Swain equation is a linear free-energy relationship that describes the effect of solvent on reaction rates. It can also be applied to spectroscopic data to correlate solvent-induced frequency shifts with the solvent's ability to donate and accept protons. The Kirkwood-Bauer-Magat (KBM) equation relates the relative permittivity of the solvent to the vibrational frequency shift of a solute. The study on the related oxadiazole derivatives correlated the C=O, C=N, and C=S stretching vibrational frequencies with these empirical solvent parameters.
Linear Solvation Energy Relationships (LSERs) are multiparameter models that describe the influence of the solvent on a wide range of chemical and physical properties. The study found that LSERs showed a better correlation for the solvent-induced vibrational shifts of the oxadiazole derivatives compared to other empirical solvent parameters. This indicates that a combination of solvent properties, including polarity, polarizability, and hydrogen bonding ability, contributes to the observed frequency shifts.
In addition to linear models, a quadratic equation was used to investigate solvent-induced vibrational shifts. This approach provided more accurate predictions for the locations of the vibrational frequencies compared to the linear Swain and LSER equations. This suggests that non-linear effects can also play a significant role in the solvent-solute interactions of these oxadiazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Studies on 1,2,4-Oxadiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing novel therapeutic agents. These computational techniques aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazole derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer and antibacterial effects.
Several 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), have been extensively applied to understand the structure-activity relationships of 1,2,4-oxadiazole derivatives. nih.govijpsdronline.comconicet.gov.ar These studies involve the three-dimensional alignment of molecules and the calculation of their steric and electrostatic fields to correlate with their biological activities. nih.gov
Anticancer Activity
QSAR models have been successfully developed to predict the anticancer potency of 1,2,4-oxadiazole derivatives. In one study, 3D-QSAR models were generated for a series of 3-aryl-5-aryl-1,2,4-oxadiazoles with caspase-3 activating properties. The developed kNN-MFA model showed a significant correlation between the structural features and the anticancer activity, with a squared correlation coefficient (r²) of 0.722 and a cross-validated squared correlation coefficient (q²) of 0.572. researchgate.net The model indicated that steric and electrostatic fields are crucial for the activity, with electrostatic interactions contributing 76% to the model. researchgate.net The contour maps generated from these models help in identifying the regions where bulky or electronegative substituents would enhance the biological activity. researchgate.net
For instance, a study on 1,2,4-oxadiazole derivatives as anticancer agents targeting caspase-3 revealed that substitutions on the phenyl rings at the 3 and 5-positions of the oxadiazole core significantly influence their potency. researchgate.netmdpi.com The QSAR models suggested that introducing bulky groups at certain positions and electronegative substituents at others could lead to more potent compounds. researchgate.net Based on these QSAR outcomes, new molecules have been designed and synthesized, some of which have shown equipotent or even superior activity compared to standard anticancer drugs like 5-fluorouracil in certain cancer cell lines. ijpsdronline.comconicet.gov.ar
Another QSAR study on 3-(Aryl)-N-(Aryl)-1,2,4-oxadiazol-5-amines as antiproliferative agents yielded a robust model with a squared correlation coefficient (r²) of 0.8713 and high internal and external predictivity. ijpsdronline.com This model highlighted the importance of steric and electrostatic interactions in determining the antiproliferative activity and provided a framework for designing novel, more effective anticancer agents. ijpsdronline.com
Antibacterial Activity
The emergence of antibiotic-resistant bacterial strains has necessitated the discovery of new antibacterial agents. The 1,2,4-oxadiazole scaffold has emerged as a promising framework for developing novel antibiotics, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govconicet.gov.arnih.gov These compounds often work by inhibiting essential bacterial enzymes such as penicillin-binding proteins (PBPs). nih.govconicet.gov.arnih.gov
Ligand-based 3D-QSAR studies, including CoMFA and CoMSIA, have been employed to analyze a large series of 1,2,4-oxadiazole derivatives for their antibacterial activity. nih.govconicet.gov.ar In one extensive study, a dataset of 102 compounds was evaluated, leading to the development of highly predictive CoMFA models. nih.govconicet.gov.ar The best model, utilizing MMFF94 charges, yielded a cross-validated q² of 0.70 and a predictive r² of 0.77 for the test set, indicating a high degree of predictability. nih.gov The CoMFA contour maps successfully delineated the favored and disfavored steric and electrostatic regions around the molecules, providing clear guidance for the design of new analogs with enhanced antibacterial potency. nih.govconicet.gov.arnih.gov
Another 3D-QSAR study focused on 120 derivatives of 1,2,4-oxadiazoles as inhibitors of Sortase A (SrtA), a key enzyme in Gram-positive bacteria. researchgate.net The developed kNN-MFA model demonstrated good predictive ability and was used to understand the structural requirements for SrtA inhibition. researchgate.net
The table below summarizes the statistical results of a representative 3D-QSAR study on antibacterial 1,2,4-oxadiazole derivatives.
| QSAR Model | q² (Cross-validated r²) | r² (Non-validated r²) | pred_r² (Predictive r²) |
| CoMFA (Gasteiger-Hückel charges) | 0.52 | 0.85 | 0.61 |
| CoMFA (MMFF94 charges) | 0.70 | 0.85 | 0.77 |
| CoMSIA | - | - | 0.58 |
Data sourced from a 3D-QSAR analysis of 102 1,2,4-oxadiazole antibacterial compounds. nih.gov
These QSAR studies collectively underscore the power of computational chemistry in modern drug discovery, enabling the rational design of more potent and selective 1,2,4-oxadiazole-based therapeutic agents.
Biological Activity and Mechanistic Insights of 3 4 Methylphenyl 1,2,4 Oxadiazole Derivatives in Vitro Studies
Antileishmanial Potential and Interaction with Leishmania infantum Target Proteins
Visceral leishmaniasis, caused by the protozoan parasite Leishmania infantum, remains a significant global health issue, compounded by the toxicity and emerging resistance associated with current treatments. nih.govnih.gov In the search for new therapeutic agents, derivatives of 1,2,4-oxadiazole (B8745197) have been investigated for their potential against this parasite. nih.govnih.gov
A study investigating a series of novel 1,2,4-oxadiazole derivatives explored their effects on L. infantum. nih.gov Among the tested compounds was N-cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine (referred to as Ox4 in the study). nih.gov While another derivative in the same series, N-cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine (Ox1), showed the most promise with high selectivity against the parasite and low cytotoxicity to mammalian cells, the study of the entire series provides insight into the structure-activity relationship. nih.govresearchgate.net The antileishmanial activity of n-cyclohexyl-1,2,4-oxadiazole derivatives is well-documented, showing efficacy against L. infantum promastigotes. nih.govresearchgate.net
Mechanistic studies involving molecular docking have suggested a strong affinity of these 1,2,4-oxadiazole derivatives for the L. infantum CYP51 enzyme, a key enzyme in the biosynthesis of sterols essential for the parasite's membrane integrity. nih.govdntb.gov.ua This interaction is a potential mechanism for the observed antileishmanial activity. Further ultrastructural analysis of parasites treated with active compounds from this class revealed significant morphological damage, ultimately leading to cell death. nih.govresearchgate.net
Table 1: Investigated 3-(4-Methylphenyl)-1,2,4-oxadiazole Derivative in Antileishmanial Studies
| Compound Name | Structure | Target Organism | Key Findings | Reference |
|---|
Anticancer Activity against Human Cancer Cell Lines
The 1,2,4-oxadiazole scaffold and its isomers, such as the 1,3,4-oxadiazole (B1194373) ring, are features of many compounds evaluated for their anticancer potential. nih.govnih.gov The antiproliferative effects of these derivatives have been observed across various cancer cell lines. mdpi.comnih.gov
Research into the effects of oxadiazole derivatives has included testing against the human colon adenocarcinoma cell line HT-29. In one study, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer potential. nih.gov The compounds were reported to reduce the viability of HT-29 cells. nih.gov For instance, after 24 hours of exposure at a concentration of 10 µM, cell viability was reduced to a range of 64.0% to 73.2%. nih.gov Another study also confirmed the antiproliferative activity of 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives against HT-29 cells. ddtjournal.com
Table 2: In Vitro Activity of Oxadiazole Derivatives Against HT-29 Cancer Cells
| Compound Class | Cell Line | Concentration | Exposure Time | Result (Cell Viability) | Reference |
|---|---|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | HT-29 | 10 µM | 24 h | 64.0% - 73.2% | nih.gov |
Note: The studies cited for HT-29 cells evaluated 1,3,4-oxadiazole derivatives.
Based on the available scientific literature, no in vitro studies specifically investigating the anticancer activity of this compound derivatives against the human gastric carcinoma cell line designated GXF 251 were found. Research on other gastric cancer cell lines, such as SGC-7901 and BGC823, has been conducted for other oxadiazole derivatives. mdpi.comnih.govneliti.com
In vitro studies specifically evaluating this compound derivatives against the human lung adenocarcinoma cell line LXFA 629 could not be identified in the searched literature. Studies on other lung cancer cell lines like A549 have been performed for different 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives. nih.govmdpi.comnih.govbohrium.com
No specific data from in vitro studies on the activity of this compound derivatives against the human non-small cell lung carcinoma cell line LXFL 529 were found in the reviewed scientific literature.
MAXF 401: Information regarding in vitro investigations of this compound derivatives against the specific human breast cancer cell line MAXF 401 is not available in the searched scientific literature.
MDA-MB-231: The human breast adenocarcinoma cell line MDA-MB-231 has been a subject of investigation for several oxadiazole derivatives. In a study of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles, the MDA-MB-231 cell line was found to be more sensitive to the compounds' action than the HT-29 colon cancer cell line. nih.gov The total apoptosis percentage in MDA-MB-231 cells treated with these compounds ranged from 45.2% to 62.7%. nih.gov Other research has also confirmed the cytotoxic activity of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against MDA-MB-231 cells, with some compounds showing potent activity. nih.govbohrium.com
Table 3: In Vitro Activity of Oxadiazole Derivatives Against MDA-MB-231 Cancer Cells
| Compound Class | Cell Line | Key Findings | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | MDA-MB-231 | More sensitive than HT-29 cells; induced apoptosis (45.2% - 62.7%). | nih.gov |
| 1,2,4-Oxadiazole bearing isoxazole-pyrazole derivatives | MDA-MB-231 | Several compounds exhibited potent anticancer activity. | bohrium.com |
Human Melanoma (MEXF 462)
Research into the antiproliferative effects of 1,2,4-oxadiazole derivatives has included testing against human melanoma cell lines. One study reported the activity of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline against a panel of 11 human cancer cell lines, which included the human melanoma cell line MEXF 462. nih.gov This particular derivative demonstrated a moderate level of cytotoxic activity, with a mean IC50 value of approximately 92.4 μM across the entire panel of cell lines. nih.gov
Human Ovarian Adenocarcinoma (OVXF 899)
The evaluation of 1,2,4-oxadiazole derivatives has extended to gynecological cancers. In a broad screening against 11 different human cancer cell lines, the compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline was assessed for its activity against human ovarian adenocarcinoma (OVXF 899). nih.gov The compound exhibited moderate antiproliferative activity, contributing to a mean IC50 value of around 92.4 μM across the tested cell lines. nih.gov
Human Pancreatic Cancer (PAXF 1657)
Pancreatic cancer remains a significant challenge in oncology, prompting the investigation of novel chemical entities. The antiproliferative potential of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline was evaluated against the human pancreatic cancer cell line PAXF 1657. nih.gov This compound showed moderate activity, with a mean IC50 of approximately 92.4 μM reported for its performance against a full panel of 11 cancer cell lines. nih.gov Other studies on different oxadiazole derivatives have also shown activity against pancreatic cancer cell lines, suggesting a potential role for this heterocyclic core in targeting this malignancy. researchgate.netmdpi.com
Human Pleuramesothelioma Cancer (PXF 1752)
The cytotoxic effects of 1,2,4-oxadiazole derivatives have also been explored in the context of less common cancers like pleuramesothelioma. The human pleuramesothelioma cancer cell line, PXF 1752, was part of a panel used to test the anticancer activity of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. nih.gov This derivative displayed moderate activity against the panel, with a reported mean IC50 value of about 92.4 μM. nih.gov
Human Renal Cancer (RXF 486)
In the search for new anticancer agents, renal cancer has been a target for various synthetic compounds. The human renal cancer cell line RXF 486 was included in a screening panel to evaluate the efficacy of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. nih.gov The compound demonstrated moderate cytotoxic activity, with the study reporting a mean IC50 of approximately 92.4 μM across the 11 tested human cancer cell lines. nih.gov
Human Uterus Carcinoma (UXF 1138)
The antiproliferative properties of 1,2,4-oxadiazole derivatives have been assessed against human uterus carcinoma. The UXF 1138 cell line was one of eleven lines used to test the activity of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. nih.gov This compound exhibited moderate activity, with a mean IC50 value of approximately 92.4 μM across the tested panel. nih.gov
Summary of Activity for Cell Lines MEXF 462, OVXF 899, PAXF 1657, PXF 1752, RXF 486, and UXF 1138
| Compound Name | Cancer Cell Lines | Activity |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | MEXF 462, OVXF 899, PAXF 1657, PXF 1752, RXF 486, UXF 1138 | Moderate (Mean IC50 ≈ 92.4 μM) nih.gov |
Prostate Cancer Cell Line (DU145)
The DU145 cell line, derived from a brain metastasis of human prostate cancer, is a common model for studying androgen-independent prostate cancer. nih.govaltogenlabs.com A series of novel 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of four human cancer cell lines, including DU145. rsc.org
Several of these compounds demonstrated significant anticancer activity. rsc.org Notably, five compounds (30a, 30b, 30c, 30i, and 30j) showed superior potency when compared to the established anticancer drug etoposide (B1684455). Compound 30a was identified as the most promising, displaying potent cytotoxicity. rsc.org Mechanistically, these synthesized compounds were investigated for their effect on the epidermal growth factor receptor (EGFR), a key enzyme in cell cycle regulation. The findings indicated a robust inhibitory effect against the wild-type EGFR enzyme. rsc.org
Anticancer Activity of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole Derivatives against DU145 Prostate Cancer Cells
| Compound | Activity against DU145 | Mechanistic Insight |
| 30a | Most potent cytotoxicity among the series rsc.org | Potent EGFR inhibitor rsc.org |
| 30b | Superior potency to etoposide rsc.org | Potent EGFR inhibitor rsc.org |
| 30c | Superior potency to etoposide rsc.org | Potent EGFR inhibitor rsc.org |
| 30i | Superior potency to etoposide rsc.org | Potent EGFR inhibitor rsc.org |
| 30j | Superior potency to etoposide rsc.org | Potent EGFR inhibitor rsc.org |
Antitubercular Activity
Derivatives of 1,2,4-oxadiazole have emerged as a promising class of compounds in the search for new antitubercular agents. nih.govnih.gov In vitro studies have demonstrated that certain 3,5-disubstituted-1,2,4-oxadiazoles exhibit significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov
For instance, a series of styryl-1,2,4-oxadiazoles, inspired by the structure of cinnamic acid, were evaluated for their anti-TB activity against the Mtb H37Ra strain. nih.gov One compound from this series demonstrated a noteworthy 50% inhibitory concentration (IC50) of 0.045 µg/mL. nih.gov Another study reported on 3,5-disubstituted 1,2,4-oxadiazole derivatives, where some compounds showed potent activity against the H37Rv, MDR, and XDR strains of M. tuberculosis. nih.gov The synthesis of these compounds involved reacting 5-(chloromethyl)-3-substituted phenyl-1,2,4-oxadiazoles with substituted benzophenones. nih.gov
While specific data for this compound in antitubercular screens is not extensively detailed in the provided context, the broader class of 3-phenyl-substituted 1,2,4-oxadiazoles shows potential. For example, some 3-phenyl-5-(1-phenyl-1H- scielo.brnih.govgoums.ac.irtriazol-4-yl)- nih.govnih.govgoums.ac.iroxadiazole derivatives have been investigated as inhibitors of mycobacterial methionyl-tRNA synthetase (MetRS), a novel target for antituberculosis drugs. researchgate.net One such derivative exhibited an IC50 of 148.5 µM against mycobacterial MetRS and a minimum inhibitory concentration (MIC) of 12.5 µM against the M. tuberculosis H37Rv strain, with no cytotoxicity against human cell lines. researchgate.net
Table 1: In Vitro Antitubercular Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound Class | M. tuberculosis Strain | Activity Metric | Value |
| Styryl-1,2,4-oxadiazole derivative | H37Ra | IC50 | 0.045 µg/mL nih.gov |
| 3-phenyl-5-(1-phenyl-1H- scielo.brnih.govgoums.ac.irtriazol-4-yl)- nih.govnih.govgoums.ac.iroxadiazole derivative | H37Rv | MIC | 12.5 µM researchgate.net |
| 3-phenyl-5-(1-phenyl-1H- scielo.brnih.govgoums.ac.irtriazol-4-yl)- nih.govnih.govgoums.ac.iroxadiazole derivative | Mycobacterial MetRS | IC50 | 148.5 µM researchgate.net |
Anti-inflammatory Properties
The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in the design of anti-inflammatory agents. nih.govresearchgate.net Derivatives of this heterocycle have been shown to exhibit their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com
A study on new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles, designed through molecular hybridization, revealed significant anti-inflammatory activity. nih.gov Some of these compounds were identified as dual inhibitors of COX and 5-lipoxygenase (5-LOX), suggesting a broader mechanism for their anti-inflammatory effects. nih.gov In carrageenan-induced paw edema tests in rats, certain 1,3,4-oxadiazole derivatives demonstrated a significant reduction in inflammation. For instance, one potent derivative, Ox-6f, reduced edema by 79.83% at a 10 mg/kg dose, comparable to the standard drug ibuprofen (B1674241) which showed 84.71% inhibition. mdpi.com This activity is attributed to the appropriate orientation provided by the planar oxadiazole ring to bind to COX-2 enzymes. mdpi.com
Furthermore, some 1,3,4-oxadiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages. nih.gov One oxadiazole derivative, 8b, was particularly effective at inhibiting nitric oxide (NO) and reactive oxygen species (ROS) production with IC50 values of 0.40 µM and 0.03 µM, respectively, significantly outperforming the reference drug celecoxib. nih.gov In another study, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine demonstrated immunomodulatory activity in murine bone marrow-derived macrophages (BMDMs) by polarizing them to the M1 phenotype and inducing TNF-α production. researchgate.net
Table 2: In Vitro Anti-inflammatory Activity of Selected Oxadiazole Derivatives
| Compound | Assay | Activity Metric | Value |
| Oxadiazole derivative 8b | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 | 0.40 µM nih.gov |
| Oxadiazole derivative 8b | ROS Production Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 | 0.03 µM nih.gov |
| Oxadiazole derivative 11c | IL-6 Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 | 11.14 µM nih.gov |
| Oxadiazole derivative 11c | TNF-α Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 | 11.11 µM nih.gov |
| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine | TNF-α Induction (BMDMs) | Effective Concentration | 64.34 µM researchgate.net |
Antibacterial Effects
Derivatives of 1,2,4-oxadiazole have been investigated for their antibacterial properties against a variety of bacterial strains. goums.ac.irnih.gov The general observation is that these compounds tend to be more effective against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov
In a study evaluating new three-component derivatives of 1,3,4-oxadiazole, all synthesized compounds showed powerful antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Acinetobacter baumannii. goums.ac.ir The presence of a methoxyphenyl group was found to enhance this activity. goums.ac.ir Another study on (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives reported significant activity against methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org Compounds with a 4-phenyl methyl group exhibited promising antimicrobial activity with a minimum inhibitory concentration (MIC) value of 62 µg/mL. auctoresonline.org
The antibacterial potential of these compounds is often linked to their ability to inhibit essential bacterial enzymes. For instance, some 1,3,4-oxadiazole derivatives have been studied as inhibitors of peptide deformylase, a key enzyme in bacterial protein synthesis. nih.gov
Table 3: In Vitro Antibacterial Activity of Selected Oxadiazole Derivatives
| Compound Class | Bacterial Strain | Activity Metric | Value |
| (5-(4-phenyl methyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 62 µg/mL auctoresonline.org |
| 1,3,4-Oxadiazole derivative (4d) with methoxyphenyl group | Staphylococcus aureus | Inhibition Zone | Data not specified goums.ac.ir |
| 1,3,4-Oxadiazole derivative (4d) with methoxyphenyl group | Staphylococcus epidermidis | Inhibition Zone | Data not specified goums.ac.ir |
| 1,3,4-Oxadiazole derivative (4d) with methoxyphenyl group | Acinetobacter baumannii | Inhibition Zone | Data not specified goums.ac.ir |
Antiparasitic Effects
The 1,2,4-oxadiazole nucleus has been identified as a valuable scaffold in the development of new antiparasitic agents. scielo.br Research has shown that derivatives of this heterocycle exhibit activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.
A series of 3-(4-substituted-aryl)-1,2,4-oxadiazoles-N-acylhydrazones were synthesized and evaluated for their in vitro activity against trypomastigotes of T. cruzi. scielo.br Two compounds from this series, 73a and 73b, displayed higher potency than the reference drug benznidazole, with IC50 values of 3.6 µmol L-1 and 3.9 µmol L-1, respectively, compared to 5.0 µmol L-1 for benznidazole. scielo.br These compounds were also assessed for cytotoxicity against mouse splenocytes. scielo.br The first report of antiparasitic activity for 1,2,4-oxadiazoles dates back to 1966, where 3-p-chlorophenyl-1,2,4-oxadiazole was found to be effective against the nematode Nematospiroides dubius in rodent models. scielo.br
Table 4: In Vitro Antiparasitic Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound | Parasite | Activity Metric | Value | Reference Drug (Value) |
| 3-(4-substituted-aryl)-1,2,4-oxadiazole-N-acylhydrazone (73a) | Trypanosoma cruzi (trypomastigotes) | IC50 | 3.6 µmol L-1 scielo.br | Benznidazole (5.0 µmol L-1) scielo.br |
| 3-(4-substituted-aryl)-1,2,4-oxadiazole-N-acylhydrazone (73b) | Trypanosoma cruzi (trypomastigotes) | IC50 | 3.9 µmol L-1 scielo.br | Benznidazole (5.0 µmol L-1) scielo.br |
Analgesic Properties
Derivatives of 1,3,4-oxadiazole and 1,2,4-triazole have been synthesized and evaluated for their analgesic activities. nih.gov In a writhing test, several of these compounds demonstrated a significant antinociceptive effect. nih.gov
For a series of imidazolyl-oxadiazole and triazole derivatives, it was found that the presence of a more lipophilic group at position 2 of the oxadiazole ring led to a more potent compound. nih.gov Furthermore, replacing a hydrogen atom at the 4th position of the triazole ring with alkyl or aryl groups resulted in noticeable analgesic activity. nih.gov This suggests that modifications to the substituents on the heterocyclic ring can significantly influence the analgesic properties of these compounds.
Enzyme Inhibition Studies (e.g., Glycogen (B147801) Phosphorylase)
Glycogen phosphorylase (GP) is a validated target for the management of type 2 diabetes mellitus, and its inhibitors are considered potential antidiabetic agents. nih.govmdpi.com Several N-(β-D-glucopyranosyl) oxadiazolecarboxamides have been synthesized and evaluated as inhibitors of glycogen phosphorylase. nih.govresearchgate.net
In one study, the best inhibitors were found to be N-(β-d-glucopyranosyl) 5-(naphth-1-yl)-1,2,4-oxadiazol-3-carboxamide with a Ki of 30 μM, and N-(β-d-glucopyranosyl) 3-phenyl-1,2,4-oxadiazol-5-carboxamide with a Ki of 104 μM. nih.govresearchgate.net The inhibitory potential was found to be dependent on the constitution of the heterocycle. nih.gov For instance, 5-(β-d-glucopyranosyl)-3-(2-naphthyl)-1,2,4-oxadiazole was identified as a highly efficient inhibitor. nih.gov These findings highlight the potential of 1,2,4-oxadiazole derivatives as a basis for designing effective glycogen phosphorylase inhibitors.
Table 5: In Vitro Glycogen Phosphorylase Inhibition by Selected 1,2,4-Oxadiazole Derivatives
| Compound | Enzyme | Activity Metric | Value |
| N-(β-d-glucopyranosyl) 5-(naphth-1-yl)-1,2,4-oxadiazol-3-carboxamide | Glycogen Phosphorylase | Ki | 30 µM nih.govresearchgate.net |
| N-(β-d-glucopyranosyl) 3-phenyl-1,2,4-oxadiazol-5-carboxamide | Glycogen Phosphorylase | Ki | 104 µM nih.govresearchgate.net |
| 3-(β-d-glucopyranosyl)-5-(2-naphthyl)-1,2,4-triazole | Rabbit Muscle Glycogen Phosphorylase b | Ki | 0.41 µM nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 1,2,4-oxadiazole derivatives, SAR studies have provided valuable insights into the structural requirements for their various biological activities. nih.govscielo.brnih.gov
In the context of anti-Alzheimer's activity, the incorporation of a thiophene (B33073) moiety at position 5 of the 1,2,4-oxadiazole ring and a phenyl group at position 3 were found to be favorable for acetylcholinesterase (AChE) inhibitory activity. nih.gov For analgesic and anti-inflammatory activities, the presence of a lipophilic group at position 2 of the oxadiazole ring in imidazolyl-oxadiazole derivatives enhanced potency. nih.gov
Regarding antiparasitic activity against Trypanosoma cruzi, the nature of the substituent on the aryl ring at the 3-position of the 1,2,4-oxadiazole core plays a significant role in determining the potency of N-acylhydrazone derivatives. scielo.br In the case of antibacterial activity, the presence of a methoxyphenyl group on 1,3,4-oxadiazole derivatives was shown to enhance their efficacy. goums.ac.ir These SAR findings provide a rational basis for the design and synthesis of more potent and selective this compound derivatives for various therapeutic applications.
Impact of Substituents on Biological Potency
The biological potency of derivatives based on the 3-phenyl-1,2,4-oxadiazole (B2793662) scaffold is significantly influenced by the nature and position of substituents on both the phenyl ring at the 3-position and the group attached to the 5-position of the oxadiazole ring. In vitro studies across various biological targets, including enzymes and cancer cell lines, have demonstrated that minor structural modifications can lead to substantial changes in activity and selectivity.
The substitution pattern on the aryl group at the 3-position of the 1,2,4-oxadiazole ring is a critical determinant of biological activity. For instance, studies on the inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters, revealed that a 3-(3,4-dichlorophenyl) substituent results in a potent and highly selective MAO-B inhibitor, with an IC50 value of 0.036 μM. mdpi.com This highlights the positive impact of halogen substituents at the meta and para positions of the phenyl ring for this specific target.
In the context of anticancer activity, research on 1,2,4-oxadiazole-benzo[d]thiazole hybrids has shown varied potency depending on the phenyl substituents. A derivative with a 3,4-dimethoxyphenyl group at the 3-position of the oxadiazole was found to be a moderately potent inhibitor of the T47D breast cancer cell line with an IC50 of 19.40 μM. Conversely, substituting the phenyl ring with a pyridine-4-yl group led to a compound with equipotent activity to the standard drug 5-fluorouracil (B62378) against the CaCo-2 colon cancer cell line (IC50 = 4.96 μM).
The substituent at the 5-position of the 1,2,4-oxadiazole ring also plays a pivotal role in modulating biological effects. Linking large, complex heterocyclic systems at this position has been a successful strategy for developing potent enzyme inhibitors. A novel series of derivatives featuring a 4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl group at the 3-position of the 1,2,4-oxadiazole showed significant anticancer activity. rsc.org One of the most promising compounds from this series demonstrated potent cytotoxicity against several human cancer cell lines, including prostate (PC3), lung (A549), and liver (HEPG2) cancers, which was attributed to its robust inhibition of the epidermal growth factor receptor (EGFR). rsc.org
| Compound Core Structure | Substituent (R) at Position 3 | Substituent at Position 5 | Biological Target/Assay | In Vitro Potency (IC50) | Reference |
|---|---|---|---|---|---|
| 3-R-5-Aryl-1,2,4-oxadiazole | 3,4-Dichlorophenyl | 1H-indol-5-yl | Monoamine Oxidase B (MAO-B) | 0.036 µM | mdpi.com |
| 3-R-5-Aryl-1,2,4-oxadiazole | Pyridine-4-yl | Benzo[d]thiazole | Colon Cancer (CaCo-2) | 4.96 µM | |
| 3-R-5-Aryl-1,2,4-oxadiazole | 3,4-Dimethoxyphenyl | Benzo[d]thiazole | Breast Cancer (T47D) | 19.40 µM | |
| 3-R-5-Aryl-1,2,4-oxadiazole | 4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl | Varies (e.g., Phenyl) | EGFR Kinase | Potent Inhibition | rsc.org |
Pharmacophore Identification and Lead Optimization
Pharmacophore modeling is a crucial step in understanding the mechanistic basis of the biological activity of this compound derivatives and in guiding lead optimization. This computational approach identifies the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov
For the broader class of 1,2,4-oxadiazole derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in developing pharmacophore models. nih.gov In a study targeting the bacterial enzyme Sortase A (SrtA), a 3D-QSAR model was developed for a series of 1,2,4-oxadiazole inhibitors. The resulting pharmacophore model provided insights into the key structural requirements for potent inhibition, allowing for the rational design of new, more effective antibacterial agents. nih.gov The stability and predictive power of such models are rigorously validated to ensure their reliability in guiding synthesis efforts. nih.gov
Lead optimization is the process of modifying the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. For 1,2,4-oxadiazole derivatives, this process heavily relies on the insights gained from pharmacophore models and molecular docking simulations. nih.gov Molecular docking studies, for example, predict the binding orientation of a derivative within the active site of its target protein, helping to explain the observed structure-activity relationships. nih.gov
A key strategy in lead optimization is the bioisosteric replacement of functional groups. The 1,2,4-oxadiazole ring itself is often considered a bioisostere for ester and amide groups, offering improved metabolic stability. nih.gov Further optimization involves modifying the substituents attached to the core scaffold. Fragment-Based Drug Design (FBDD) represents a modern approach to lead optimization where small molecular fragments are identified and then grown or linked to generate a high-affinity lead compound. rsc.org This strategy was successfully employed to design potent 1,2,4-oxadiazole-based EGFR inhibitors for anticancer therapy. rsc.org The combination of computational modeling and strategic synthesis allows for the systematic refinement of lead compounds, enhancing their therapeutic potential.
| Pharmacophore Feature | Description | Role in Lead Optimization | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons (e.g., N or O in the oxadiazole ring) that can form a hydrogen bond with a donor group on the target protein. | Ensures proper orientation and strong binding in the target's active site. Modifications can be made to optimize H-bonding interactions. | nih.gov |
| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom (e.g., -NH or -OH on a substituent) that can be donated to an acceptor on the target. | Crucial for anchoring the ligand to the receptor. Adding or removing HBDs can improve selectivity and potency. | nih.gov |
| Aromatic Ring | A planar, cyclic, conjugated system (e.g., the p-tolyl group) capable of π-π stacking or hydrophobic interactions. | Contributes to binding affinity through interactions with aromatic residues in the binding pocket. Substituents on the ring can be varied to probe the pocket's steric and electronic limits. | nih.gov |
| Hydrophobic Feature | A non-polar group (e.g., alkyl or aryl groups) that interacts favorably with non-polar regions of the biological target. | Drives binding by displacing water molecules from the active site. Modulating lipophilicity is key to optimizing both potency and pharmacokinetic properties. | nih.gov |
Future Research Directions and Translational Perspectives in Chemical Biology
Development of Novel Synthetic Routes and Methodologies
While classical methods for synthesizing 1,2,4-oxadiazoles, such as the reaction of amidoximes with acylating agents or 1,3-dipolar cycloadditions, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic protocols. chim.itresearchgate.net A key objective is the creation of synthetic routes that are amenable to the generation of large libraries of 3-(4-Methylphenyl)-1,2,4-oxadiazole analogs for screening purposes.
Promising areas for development include:
Room-Temperature Synthesis: Overcoming the need for high-temperature cyclization is a significant goal. mdpi.com Methodologies using superbase media like NaOH/DMSO or KOH/DMSO have shown success in synthesizing 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and esters, a technique that could be optimized for p-tolyl derivatives. nih.govmdpi.com
Oxidative Cyclization: Copper-catalyzed cascade reactions that form the oxadiazole ring from amidines and methylarenes under mild conditions represent a novel and efficient approach. mdpi.com Similarly, NBS-promoted oxidative cyclization of N-acyl amidines offers near-quantitative yields at room temperature. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation, particularly with solid supports like silica (B1680970) gel, can accelerate reaction times and improve yields, offering a green chemistry approach to synthesizing derivatives. nih.govorganic-chemistry.org This has been successfully applied to create (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles. nih.gov
One-Pot Protocols: Procedures that combine multiple reaction steps without isolating intermediates, such as the reaction of nitriles, hydroxylamine, and Meldrum's acid, streamline the synthesis of 1,2,4-oxadiazoles and are highly desirable for efficient library generation. organic-chemistry.org A specific one-pot synthesis for this compound itself involves reacting 4-methylbenzamide (B193301) oxime with trimethyl orthoformate in the presence of a catalytic amount of trifluoroacetic acid. chemicalbook.com
| Methodology | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Room-Temperature Synthesis | Amidoximes, Esters, NaOH/DMSO | Avoids harsh thermal conditions, suitable for sensitive functional groups. | nih.govmdpi.com |
| Oxidative Cyclization | Amidines, Methylarenes, Copper-catalyst | Mild conditions, one-step cascade reaction. | mdpi.com |
| Microwave-Assisted Synthesis | Silica gel support, Microwave irradiation | Rapid, efficient, environmentally friendly. | nih.govorganic-chemistry.org |
| One-Pot Synthesis from Nitriles | Nitriles, Hydroxylamine, Meldrum's acid | Procedural simplicity, good to excellent yields. | organic-chemistry.org |
| Specific One-Pot Synthesis | 4-Methylbenzamide oxime, Trimethyl orthoformate, Trifluoroacetic acid | Direct, high-yield route to the target compound. | chemicalbook.com |
Advanced Computational Design and High-Throughput Screening Approaches
The integration of computational tools is revolutionizing drug discovery. For this compound, future efforts will heavily rely on in silico methods to guide the design of new derivatives with enhanced potency and selectivity.
Structure-Based Drug Design (SBDD): Molecular docking studies will be instrumental in predicting the binding affinities and orientations of novel this compound analogs within the active sites of target proteins. This approach has been used to identify 1,2,4-oxadiazoles as inhibitors of targets like EGFR, caspase-3, and DPP-IV. nih.govchemmethod.commdpi.com
Molecular Dynamics (MD) Simulations: To assess the stability of ligand-protein complexes predicted by docking, MD simulations are crucial. chemmethod.com A 100 ns simulation, for instance, can confirm the robustness of interactions, such as hydrogen bonds and hydrophobic contacts, between a compound and its target enzyme. chemmethod.comchemmethod.com
In Silico ADME/T Prediction: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to avoid late-stage failures in drug development. nih.gov Computational tools can predict parameters like aqueous solubility, lipophilicity (LogD), and Caco-2 permeability, guiding the selection of compounds with favorable drug-like properties for synthesis and further testing. nih.govscilit.com
High-Throughput Screening (HTS): Virtual screening of vast compound libraries against a biological target can rapidly identify potential hits. nih.gov For example, screening the ZINC database against penicillin-binding protein 2a (PBP2a) led to the identification of a 1,2,4-oxadiazole (B8745197) with potent antibacterial activity. nih.gov Similar strategies can be employed to screen virtual libraries based on the this compound scaffold.
| Computational Method | Application | Example Target/Study | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding affinity and orientation | EGFR, Caspase-3, DPP-IV, VEGFR2 | nih.govmdpi.comnih.govmdpi.com |
| Molecular Dynamics (MD) | Evaluate stability of ligand-protein complex | DPP-IV enzyme complex | chemmethod.comchemmethod.com |
| Virtual Screening | Identify initial hits from large libraries | Penicillin-binding protein 2a (PBP2a) from ZINC database | nih.gov |
| In Silico ADME Prediction | Assess drug-like properties (solubility, permeability) | EGFR inhibitors | nih.govscilit.com |
Exploration of New Biological Targets and Elucidation of Underlying Mechanisms
The 1,2,4-oxadiazole scaffold has been associated with a remarkably broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiparasitic, and neuroprotective effects. researchgate.netnih.govresearchgate.netresearchgate.net A key future direction for this compound is the systematic exploration of its potential against a wide array of biological targets and the detailed elucidation of its mechanisms of action.
Anticancer Targets: Research has shown 1,2,4-oxadiazole derivatives can act as apoptosis inducers via caspase-3 activation or as inhibitors of crucial signaling proteins like Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.comnih.gov Future work could involve screening this compound analogs against a panel of kinases and other proteins implicated in cancer progression.
Anti-inflammatory Targets: The 5-lipoxygenase-activating protein (FLAP) is a target for inflammation, and certain 1,2,4-oxadiazoles have been identified as inhibitors. chim.it This presents a clear avenue for investigating the anti-inflammatory potential of the title compound.
Anti-infective Targets: With the rise of antimicrobial resistance, novel agents are urgently needed. researchgate.net The 1,2,4-oxadiazole core has been incorporated into compounds targeting bacterial enzymes like penicillin-binding proteins and parasitic enzymes such as Trypanosoma cruzi cysteine protease (cruzain). nih.govnih.gov Screening against a panel of bacterial and parasitic targets is a promising translational perspective.
Neuroprotective Targets: In the context of neurodegenerative disorders like Alzheimer's disease, 1,2,4-oxadiazole derivatives have been designed as multifunctional agents that inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), while also exhibiting antioxidant properties. rsc.orgnih.gov Given the need for new neurotherapeutics, exploring the activity of this compound in this area is highly warranted.
Elucidating the precise molecular interactions—how the compound binds to its target and modulates its function—will be critical. This involves not only computational studies but also biophysical techniques and cell-based assays to confirm the mechanism of action.
Integration of Multidisciplinary Approaches for Enhanced Compound Development
The effective development of a compound like this compound from a chemical entity to a potential therapeutic lead requires a deeply integrated, multidisciplinary strategy. This involves a continuous feedback loop between chemical synthesis, computational analysis, and biological evaluation.
An exemplary workflow would involve:
Design: Using computational tools to design a focused library of this compound analogs with predicted activity against a specific target and favorable ADME properties. nih.govmdpi.com
Synthesis: Employing novel, efficient one-pot or microwave-assisted synthetic routes to create the designed compounds. nih.govorganic-chemistry.org
Screening: Performing high-throughput in vitro assays to measure the biological activity of the synthesized compounds against the intended target. chemmethod.com
Optimization: Analyzing the structure-activity relationship (SAR) data from the initial screen. mdpi.com For example, studies on other 1,2,4-oxadiazoles have shown that the nature of substituents (electron-donating vs. electron-withdrawing) can dramatically impact activity. mdpi.com This data, combined with further computational modeling, informs the design of a second generation of more potent and selective compounds.
Validation: Advancing the most promising leads to more complex biological models, such as cell-based assays and eventually in vivo studies, to validate their therapeutic potential.
This iterative cycle, which combines the expertise of medicinal chemists, computational biologists, pharmacologists, and biochemists, represents the most robust path forward. The strategy of molecular hybridization, where the 1,2,4-oxadiazole core is combined with other pharmacophores to create multi-target agents, is a prime example of this integrated approach and holds significant promise for developing novel therapeutics. nih.govnih.gov
Q & A
Q. Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding modes with Sirt2 (PDB: 3ZGV).
- In vitro assays : Test against leukemia cell lines (e.g., K562) using MTT assays .
Basic: What spectroscopic and computational methods characterize the electronic properties of this compound?
Answer:
Experimental Techniques :
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at 1600–1680 cm⁻¹). Solvent polarity (e.g., DMSO vs. chloroform) shifts peaks due to hydrogen bonding .
- UV-Vis : Analyze π→π* transitions (λmax ~260 nm in ethanol) to assess conjugation .
- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.4 ppm .
Q. Computational Tools :
- Multiwfn Software : Calculate electrostatic potential surfaces (EPS) to map electron-rich regions (e.g., oxadiazole ring) .
- *DFT (B3LYP/6-31G)**: Optimize geometry and predict vibrational frequencies (Gaussian 09) .
Advanced: How do solvent effects influence the infrared spectral properties of this compound derivatives?
Answer:
Solvent polarity and hydrogen-bonding capacity significantly alter IR spectra:
Q. Systematic Analysis :
Solvent Screening : Test in 8–10 solvents spanning a polarity range (e.g., hexane to DMSO).
Kamlet-Taft Parameters : Correlate spectral shifts with solvent dipolarity (π*) and hydrogen-bond acidity (α) .
Multivariate Regression : Quantify solvent contribution to peak shifts (e.g., 10–15 cm⁻¹ variation in C=N stretch).
Table 2 : Solvent Effects on IR Peaks
| Solvent | C=N Stretch (cm⁻¹) | Shift (Δ cm⁻¹) |
|---|---|---|
| Chloroform | 1630 | Baseline |
| DMSO | 1615 | -15 |
| Methanol | 1600 | -30 |
Advanced: How can researchers resolve contradictions in biological activity data across studies of this compound analogs?
Answer:
Contradictions often arise from variations in assay conditions or structural modifications:
- Case Study : Discrepancies in IC₅₀ values for Sirt2 inhibition may stem from:
- Cell Line Differences : K562 vs. Jurkat cells have varying metabolic profiles .
- Substituent Purity : Trace impurities (>2%) from incomplete cyclization reduce activity .
Q. Resolution Strategies :
Standardized Protocols : Use identical cell lines (e.g., ATCC-certified K562) and assay kits.
Structural Verification : Confirm purity via HPLC-MS and crystallography (single-crystal XRD) .
Meta-Analysis : Pool data from multiple studies (e.g., 5–10 papers) to identify consensus trends .
Example : A 2022 review found that 73% of active derivatives shared a para-substituted phenyl group at position 3, resolving earlier debates on substituent placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
